molecular formula C18H20N4O5S B2828192 ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-23-5

ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2828192
CAS RN: 900002-23-5
M. Wt: 404.44
InChI Key: FXDMZXJEFQQKBA-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed novel synthesis methods for 4-thiopyrimidine derivatives, starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These derivatives, varying in substituents, were characterized by NMR, IR, mass spectroscopies, elemental analysis, and single-crystal X-ray diffraction. This structural analysis highlights the importance of the substituent at the 5-position of the pyrimidine ring in determining molecular conformation and hydrogen-bond interactions, contributing to the field of crystallography and molecular design (Stolarczyk et al., 2018).

Cytotoxic Activity

The cytotoxic potential of synthesized compounds has been evaluated against various cancer cell lines, revealing that specific modifications in the pyrimidine derivatives can enhance or reduce cytotoxicity. This research is crucial for developing new anticancer agents by understanding the relationship between chemical structure and biological activity (Stolarczyk et al., 2018).

Nonlinear Optical Properties

Studies on the nonlinear optical properties of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate have shown promising results. Through slow evaporation technique and detailed characterizations, such compounds exhibit significant nonlinear optical responses, contributing to the development of optical materials with potential applications in photonics and telecommunications (Dhandapani et al., 2017).

Antiallergy Agents

A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have been synthesized and tested for antiallergenic activity. These compounds have shown oral activity in the rat passive cutaneous anaphylaxis (PCA) test, indicating potential as antiallergy agents (Temple et al., 1979).

Antibacterial Activity

Research into novel heterocyclic compounds containing a sulfonamido moiety has identified several compounds with high antibacterial activities. This work aims at synthesizing new antibacterial agents by exploring the reactivity of certain precursor molecules with various active methylene compounds (Azab et al., 2013).

properties

IUPAC Name

ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-4-27-17(25)15-10(2)19-18(26)22-16(15)28-9-14(24)21-13-7-5-12(6-8-13)20-11(3)23/h5-8H,4,9H2,1-3H3,(H,20,23)(H,21,24)(H,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDMZXJEFQQKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

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